2,6-二氯-N-(2-苯乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

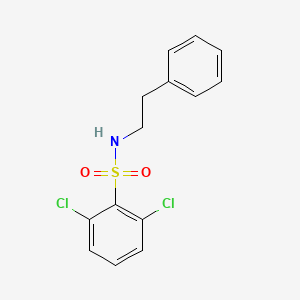

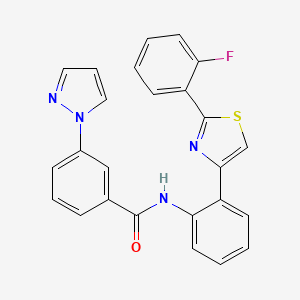

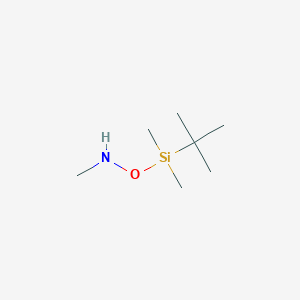

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H13Cl2NO2S . It has an average mass of 330.229 Da and a monoisotopic mass of 329.004395 Da .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide in the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10 was studied . The reaction leads to the formation of 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide .Molecular Structure Analysis

The molecular structure of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms and a phenylethyl group attached .Chemical Reactions Analysis

In the presence of H2SO4, oleum, or a mixture of H2SO4 and P4O10, the C-amidoalkylation of p-cresol with 4-chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide not only leads to the targeted 4-chloro-N-[2,2-dichloro-1-(2-hydroxy-5-methylphenyl)-2-phenylethyl]benzenesulfonamide but is also accompanied by unexpected formation of the heterocyclic derivatives 4-chloro-N-(5-methyl-2-phenyl-1-benzofuran-3-yl)benzenesulfonamide and 5-methyl-3-phenyl-2-benzofuran-2(3H)-one .科学研究应用

级联合成应用

- 合成化学: 该化合物已用于合成化学中复杂分子的级联合成。例如,2,6-二氯-N-(2-苯乙基)苯磺酰胺的衍生物在特定条件下与硫脲反应生成5-(4-甲氧基苯基)-4-苯基-1,3-噻唑-2-胺,展示了涉及环化和杂环化过程的可能的反应方案 (Rozentsveig 等人,2011)。

与芳香族和杂环化合物反应

- 化学反应性: 该化合物参与与苯、甲苯和2-氯噻吩的反应,生成N-[1-芳基(或杂芳基)-2,2-二氯-2-苯乙基]芳磺酰胺,表明其在化学转化中的多功能性 (Rozentsveig 等人,2001)。

结构分析

- X 射线衍射: 研究包括通过 X 射线衍射进行详细的结构分析,重点介绍了二甲基[甲基(苯磺酰基)氨基]苯磺酰氯的立体受阻异构体的分子和电子结构。此类分析有助于了解这些化合物的空间效应和反应性 (Rublova 等人,2017)。

合成和抗菌活性

- 抗菌研究: 已合成新型苯磺酰胺,包括与 2,6-二氯-N-(2-苯乙基)变体相关的苯磺酰胺,并评估了它们的抗菌和抗 HIV 活性,突出了它们在药物化学和药物开发中的潜力 (Iqbal 等人,2006)。

抑制剂和合成应用

- 酶抑制: 与 2,6-二氯-N-(2-苯乙基)苯磺酰胺在结构上相关的化合物已被研究为碳酸酐酶 I、II、IX 和 XII 的抑制剂,证明了这些磺酰胺在治疗应用中的潜力,特别是在靶向肿瘤相关酶方面 (Lolak 等人,2019)。

安全和危害

作用机制

Target of Action

The primary targets of 2,6-dichloro-N-phenethylbenzenesulfonamide are currently unknown. The compound has been studied theoretically

Mode of Action

For instance, it has been found to exhibit non-linear optical (NLO) properties, which are often associated with the ability to interact with light and other electromagnetic radiation .

属性

IUPAC Name |

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYHINWWESEHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2802568.png)

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)

![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)

![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)